4-Chloro-3-iodo-7-nitro-1H-indazole
Description
Significance of Indazole Core in Chemical Research
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of modern medicinal chemistry. nih.govdrugbank.com While rarely found in nature, synthetic indazole derivatives are prominent in a vast array of pharmacologically active compounds. nih.gov The versatility of the indazole core allows it to serve as a structural motif in drugs with diverse therapeutic applications, including anti-inflammatory, antitumor, antibacterial, and anti-HIV activities. nih.gov
The significance of the indazole scaffold lies in its ability to be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to achieve desired biological effects. This has led to the development of numerous indazole-containing drugs. The adaptability of the indazole ring system continues to make it a focal point of research for the discovery of new therapeutic agents. nih.gov
Structural Characteristics and Chemical Space of 4-Chloro-3-iodo-7-nitro-1H-indazole
The compound this compound is a highly substituted derivative of the basic indazole structure. Its chemical identity is confirmed by its CAS number, 1000343-01-0, and its molecular formula, C₇H₃ClIN₃O₂. chemicalbook.com The molecular weight of this compound is approximately 323.48 g/mol . chemicalbook.com
The chemical space occupied by this molecule is defined by the unique interplay of its four substituents on the indazole core:
Indazole Core: The fundamental bicyclic system features two nitrogen atoms in a pyrazole ring fused to a benzene ring. A key characteristic of N-unsubstituted indazoles is tautomerism, existing in both 1H- and 2H-forms. chemicalbook.com The 1H-tautomer is generally the more stable form. chemicalbook.com
Nitro Group (-NO₂): The 7-nitro group is a strong electron-withdrawing group due to both resonance and inductive effects. lasalle.edulibretexts.org This significantly decreases the electron density of the benzene portion of the ring system. Studies on 7-nitroindazole (B13768) have shown its role as a selective inhibitor of neuronal nitric oxide synthase (nNOS). researchgate.net
Iodo Group (-I): Positioned at the 3-position of the pyrazole ring, the iodo group is the largest of the common halogens and introduces significant steric bulk. It also has an electron-withdrawing inductive effect. This position is often a key site for modification in the development of kinase inhibitors.
The combination of these substituents—two on the benzene ring and one on the pyrazole ring—creates a molecule with a highly specific electronic and steric profile. The strong electron-withdrawing nature of the nitro group, complemented by the inductive effects of the chloro and iodo groups, makes the aromatic system electron-deficient. This complex substitution pattern is a testament to the advanced synthetic methods developed for this class of compounds.
To provide context, the table below compares the properties of the closely related 4-chloro-7-nitro-1H-indazole with other nitro-substituted indazoles.
| Property | 4-Chloro-7-nitro-1H-indazole | 5-Nitroindazole | 6-Nitroindazole | 7-Nitroindazole |
| Molecular Formula | C₇H₄ClN₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight ( g/mol ) | 197.58 | 163.13 | 163.13 | 163.13 |
| CAS Number | 316810-81-8 | 5401-94-5 | 7597-18-4 | 2942-42-9 |
| IUPAC Name | 4-chloro-7-nitro-1H-indazole | 5-nitro-1H-indazole | 6-nitro-1H-indazole | 7-nitro-1H-indazole |
Table generated from data available in PubChem public records. nih.govnih.gov
Historical Context and Evolution of Substituted Indazole Studies
The study of indazoles dates back to the late 19th and early 20th centuries. Early methods for synthesizing the indazole core, such as the Jacobson and Huber synthesis from N-nitroso-o-toluidines (1908), laid the groundwork for the field. google.com These initial procedures often involved harsh reaction conditions and offered limited control over the placement of substituents.
The mid-20th century saw the development of new synthetic routes, including processes starting from substituted o-toluidines, which allowed for the preparation of derivatives like 5-chloroindazole and 5,7-dichloroindazole. google.com However, the synthesis of polysubstituted indazoles with precise regiochemistry remained a significant challenge.
The last few decades have witnessed a revolution in synthetic organic chemistry, which has greatly impacted the synthesis of complex indazoles. The advent of transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) has provided powerful tools for the selective functionalization of the indazole scaffold. nih.gov Modern synthetic strategies often involve the construction of a pre-functionalized aromatic precursor followed by a cyclization step to form the indazole ring. organic-chemistry.orgresearchgate.net For instance, methods have been developed using o-haloaryl N-sulfonylhydrazones or 2-bromobenzonitriles as starting materials to build the indazole system. nih.govorganic-chemistry.org These advanced methods allow for the controlled, step-wise introduction of various substituents, enabling the synthesis of highly complex molecules like this compound, which would have been exceptionally difficult to produce using classical methods. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-iodo-7-nitro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClIN3O2/c8-3-1-2-4(12(13)14)6-5(3)7(9)11-10-6/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDPDEUPPXOZHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NNC(=C2C(=C1)Cl)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClIN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 3 Iodo 7 Nitro 1h Indazole and Its Analogues
Retrosynthetic Analysis of the Substituted 1H-Indazole Scaffold
A retrosynthetic analysis of 4-Chloro-3-iodo-7-nitro-1H-indazole suggests several potential synthetic routes. The primary disconnections would involve the sequential introduction of the chloro, iodo, and nitro substituents onto a pre-formed indazole core, or the construction of the indazole ring from a polysubstituted benzene (B151609) derivative.
A plausible retrosynthetic pathway could start by disconnecting the substituents. The iodo group at the C3 position can be introduced via electrophilic iodination of a 4-chloro-7-nitro-1H-indazole precursor. The chloro and nitro groups on this precursor suggest a disconnection to a suitable substituted aniline (B41778) or a related benzene derivative that can undergo cyclization to form the indazole ring.
One potential precursor is a 2-methyl-3-nitroaniline derivative, which can undergo diazotization followed by intramolecular cyclization. For the target molecule, a plausible starting material would be a 2,5-dichloro-3-nitrotoluene. This could be converted to the corresponding aniline, which then undergoes cyclization to form a 4-chloro-7-nitro-1H-indazole intermediate. Subsequent iodination at the C3 position would yield the final product. This approach is analogous to the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which starts from 2,6-dichlorobenzonitrile (B3417380) chemrxiv.orgnih.gov.
An alternative strategy involves the initial formation of a 3-iodo-1H-indazole, followed by regioselective chlorination and nitration. However, controlling the regioselectivity of these subsequent electrophilic substitution reactions on an already substituted indazole ring can be challenging due to the complex interplay of activating and deactivating effects of the existing substituents.
Approaches to Indazole Ring Formation with Specific Functionalization
The formation of the indazole ring is a critical step in the synthesis of these compounds. Various methods have been developed to construct this bicyclic heterocycle with specific functional groups.
Cyclization reactions are the most common methods for synthesizing the indazole core. These reactions typically involve the formation of the N-N bond and the closure of the pyrazole (B372694) ring.
One classical method is the Davis-Beirut reaction , which involves the reaction of a 2-methylaniline derivative with sodium nitrite in an acidic medium to form the indazole ring. This method is particularly useful for the synthesis of indazoles with substituents on the benzene ring. For instance, 4-nitro-1H-indazole can be synthesized from 2-methyl-3-nitroaniline with a near-quantitative yield chemicalbook.com.
Another common approach is the Jacobsen indazole synthesis , which involves the reductive cyclization of o-nitrobenzylidene derivatives. This method is versatile and tolerates a wide range of functional groups. Variations of this approach include the use of different reducing agents and catalysts.
The cyclization of hydrazones derived from substituted acetophenones and benzophenones in the presence of polyphosphoric acid (PPA) is another effective method for the synthesis of substituted indazoles researchgate.net. Furthermore, a copper-mediated intramolecular Ullmann-type reaction has been developed for a scalable synthesis of functionalized 1H-indazoles thieme-connect.com.
The following table summarizes various cyclization reactions for the synthesis of indazole analogues.
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Davis-Beirut Reaction | 2-methyl-3-nitroaniline | NaNO2, Acetic Acid | 4-nitro-1H-indazole | chemicalbook.com |
| Hydrazone Cyclization | Substituted acetophenone hydrazones | Polyphosphoric Acid (PPA) | Substituted 1H-indazoles | researchgate.net |
| Ullmann-type Reaction | Hydrazone of a substituted benzene derivative | Copper catalyst | Functionalized 1H-indazoles | thieme-connect.com |
| Reductive Cyclization | o-Nitro-ketoximes | Pd catalyst, CO | 3-substituted 1H-indazoles | researchgate.net |
Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of functionalized indazoles, offering high atom economy and functional group tolerance mdpi.comnih.gov. These methods allow for the direct formation of C-C and C-N bonds on the indazole scaffold.
Rhodium(III)-catalyzed C-H activation and annulation reactions have been successfully employed for the synthesis of 1H-indazoles mdpi.com. For example, the reaction of imidates with nitrosobenzenes catalyzed by a Rh(III)/Cu(II) system provides a facile route to 1H-indazoles. Similarly, cobalt(III)-catalyzed C-H bond functionalization followed by addition to aldehydes and cyclization offers a convergent, one-step synthesis of N-aryl-2H-indazoles nih.gov. These strategies are valuable for introducing substituents at specific positions of the indazole ring, which can be difficult to achieve through classical methods. Recent advances have also focused on the late-stage functionalization of 2H-indazoles via C-H activation, allowing for the diversification of complex molecules researchgate.netrsc.org.
The table below highlights some metal-catalyzed C-H activation strategies for indazole synthesis.
| Catalyst System | Reactants | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| Rh(III)/Cu(II) | Imidates and nitrosobenzenes | C-H activation/annulation | 1H-indazoles | mdpi.com |
| Co(III) | Aromatic azo compounds and aldehydes | C-H functionalization/cyclization | N-aryl-2H-indazoles | nih.gov |
| Rh(III)/Ag(I) | Azobenzenes and aldehydes | C-H functionalization/cyclative capture | N-aryl-2H-indazoles | mdpi.com |
Intramolecular amination reactions provide another efficient route to the indazole core. Palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines has been developed for the synthesis of 2-aryl-2H-indazoles organic-chemistry.orgorganic-chemistry.orgresearchgate.net. This method is tolerant of a wide range of electron-donating and electron-withdrawing substituents. Silver(I)-mediated intramolecular oxidative C-H bond amination of arylhydrazones also enables the construction of various 1H-indazoles acs.org.
[3+2] Cycloaddition reactions are also a powerful strategy for the synthesis of the indazole ring system. The reaction of arynes with diazo compounds or sydnones can afford 1H- and 2H-indazoles, respectively, in good yields under mild conditions organic-chemistry.orgnih.govnih.gov. This approach allows for the construction of highly substituted indazoles that may not be accessible through other methods.
Here is a summary of intramolecular amination and cycloaddition reactions for indazole synthesis.
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|---|
| Palladium-catalyzed Intramolecular Amination | N-aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)2, dppf, tBuONa | 2-aryl-2H-indazoles | organic-chemistry.orgorganic-chemistry.org |
| Silver(I)-mediated Intramolecular Amination | Arylhydrazones | AgNTf2, Cu(OAc)2 | 1H-indazoles | acs.org |
| [3+2] Cycloaddition | Arynes and sydnones | - | 2H-indazoles | nih.govnih.gov |
| [3+2] Cycloaddition | Arynes and N-tosylhydrazones | - | 3-substituted 1H-indazoles | organic-chemistry.org |
Regioselective Functionalization of the Indazole Nucleus
Once the indazole core is formed, the introduction of substituents at specific positions is achieved through regioselective functionalization reactions. For the synthesis of this compound, halogenation and nitration are key steps.
The regioselective halogenation of the indazole ring is crucial for the synthesis of the target molecule. The position of halogenation is influenced by the electronic properties of the existing substituents and the reaction conditions.
Chlorination: The introduction of a chlorine atom onto the indazole ring can be achieved using various chlorinating agents. A metal-free approach for the regioselective chlorination of 2H-indazoles employs N-chlorosuccinimide (NCS) nih.govresearchgate.netsemanticscholar.org. The reaction conditions can be tuned to achieve mono- or poly-chlorination. For instance, treatment of 2-phenyl-2H-indazole with NCS in ethanol (B145695) at 50°C can lead to monochlorination. An iodine(III)-mediated electrophilic chlorination of N-tosyl anilines using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and AlCl3 has also been reported, which could be adapted for indazole systems researchgate.net.
Iodination: The iodination of indazoles can be accomplished using molecular iodine in the presence of a base or an oxidizing agent. For example, 3-iodo-6-nitroindazole can be prepared by reacting 6-nitroindazole with iodine and potassium carbonate google.com. The direct iodination of indoles to form 1H-indazole-3-carboxaldehydes has also been achieved through nitrosation followed by treatment with an iodine source rsc.org. The regioselective iodination of chlorinated aromatic compounds using silver salts and iodine has been demonstrated, which could be a viable strategy for introducing the iodine at the C3 position of a 4-chloro-indazole precursor nih.gov. The use of [bis(trifluoroacetoxy)iodo]benzene (PIFA) can also mediate direct aryl C-H amination to form 1H-indazoles, and similar iodine(III) reagents could potentially be used for direct iodination nih.gov.
The following table provides examples of halogenation reactions on indazole and related systems.
| Halogenation Type | Substrate | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| Chlorination | 2H-indazoles | N-chlorosuccinimide (NCS) | Mono- or poly-chlorinated 2H-indazoles | nih.govresearchgate.net |
| Iodination | 6-nitroindazole | I2, K2CO3 | 3-iodo-6-nitroindazole | google.com |
| Iodination | Chlorinated anilines | Ag2SO4, I2 | Regioselectively iodinated chloroanilines | nih.gov |
| Bromination | 4-substituted 1H-indazoles | N-bromosuccinimide (NBS) | 7-bromo-4-substituted-1H-indazoles | nih.gov |
Nitration Procedures
The introduction of a nitro group onto an indazole scaffold is a key transformation for creating compounds like this compound. Generally, the nitration of aromatic rings is achieved through electrophilic aromatic substitution using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.comrushim.ru This combination generates the highly electrophilic nitronium ion (NO₂+), which is the active agent in the reaction. masterorganicchemistry.com
For less reactive or deactivated aromatic systems, harsher conditions may be necessary, while for highly activated rings, milder reagents like nitric acid alone or bismuth nitrate can be employed to prevent over-nitration or degradation. masterorganicchemistry.comresearchgate.netstmarys-ca.edu In the context of substituted indazoles, the position of nitration is directed by the existing substituents on the ring. The synthesis of a 3,7-dinitro-1H-indazole from a 7-nitroindazole (B13768) precursor has been described, indicating that an existing nitro group does not preclude further nitration at other positions, such as C3. chim.it Radical C3-nitration of 2H-indazoles has also been achieved using iron(III) nitrate in the presence of TEMPO. chim.it
N-Substitution and N-Alkylation Regioselectivity
The N-alkylation of 1H-indazoles presents a significant regioselectivity challenge, as the reaction can occur at either the N-1 or N-2 position, often resulting in a mixture of isomers. nih.govbeilstein-journals.org The outcome of the alkylation is highly dependent on the steric and electronic properties of the substituents already present on the indazole ring, as well as the reaction conditions, including the choice of base, solvent, and alkylating agent. nih.govbeilstein-journals.org
The 1H-indazole tautomer is generally considered more thermodynamically stable than the 2H-tautomer. beilstein-journals.org Consequently, reaction conditions that favor thermodynamic control often lead to the N-1 substituted product. nih.govbeilstein-journals.org For instance, a widely used method that provides high N-1 selectivity involves using sodium hydride (NaH) as the base in tetrahydrofuran (THF). nih.govresearchgate.net
Conversely, the electronic nature of substituents on the benzene portion of the indazole ring can dramatically alter this selectivity. Research has shown that strong electron-withdrawing groups at the C-7 position exert a profound directing effect, favoring substitution at the N-2 position. nih.govbeilstein-journals.orgresearchgate.net Specifically, the presence of a nitro (NO₂) or methyl carboxylate (CO₂Me) group at C-7 leads to excellent N-2 regioselectivity, with ratios often exceeding 96%. nih.govbeilstein-journals.orgresearchgate.net This electronic influence overrides the general tendency for N-1 alkylation, making it a critical consideration in the synthesis of analogues of this compound.
Quantum mechanical analyses suggest that the high N-2 selectivity in some cases is due to a higher total reaction energy barrier for N-1 alkylation. This is because the reaction must proceed through the less stable 2-H tautomer, which incurs an additional energy cost. wuxibiology.com
| C-7 Substituent | Observed Major Product | Typical Selectivity | Controlling Factor |
|---|---|---|---|
| -NO₂ | N-2 Alkyl Indazole | ≥ 96% | Electronic |
| -CO₂Me | N-2 Alkyl Indazole | ≥ 96% | Electronic |
| -Br | N-1 Alkyl Indazole | Variable | Steric/Electronic |
| -H (Unsubstituted) | N-1 Alkyl Indazole | High (with NaH/THF) | Thermodynamic |
Green Chemistry and Sustainable Synthetic Approaches for Indazoles
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like indazoles to minimize environmental impact. These approaches focus on using less hazardous materials, improving atom economy, and reducing waste and energy consumption.
Key strategies in the green synthesis of indazoles include:
One-Pot Reactions: Combining multiple synthetic steps into a single procedure without isolating intermediates significantly reduces solvent usage, purification steps, and waste generation. mdpi.comacs.orgnih.gov Efficient one-pot syntheses of various N-alkylated and 2H-indazoles have been developed. acs.orgthieme-connect.com
Sustainable Solvents: Traditional volatile organic compounds (VOCs) are being replaced with environmentally benign alternatives. Polyethylene glycol (PEG), particularly PEG-400, has emerged as a valuable green solvent due to its low toxicity, thermal stability, biodegradability, and recyclability. researchgate.netnih.govnih.govrsc.org Other green solvents like water and ethanol are also utilized.
Advanced Catalysis: The use of efficient and recyclable catalysts is central to sustainable synthesis. Copper nanoparticles, often supported on materials like charcoal (Cu/C), have proven to be effective heterogeneous catalysts for synthesizing 2H-indazoles. thieme-connect.comresearchgate.netresearchgate.net These catalysts are often ligand-free, easily separable, and can be reused multiple times without significant loss of activity. researchgate.net
Energy Efficiency: Employing energy-efficient methods such as microwave irradiation can accelerate reaction times and increase yields compared to conventional heating methods.
| Parameter | Conventional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Volatile Organic Compounds (e.g., DMF, DMSO, Toluene) | PEG-400, Ethanol, Water researchgate.net |
| Catalysts | Homogeneous metal catalysts (e.g., Palladium complexes) | Heterogeneous, recyclable catalysts (e.g., Cu/C nanoparticles) researchgate.netresearchgate.net |
| Procedure | Multi-step synthesis with intermediate isolation | One-pot, multi-component reactions mdpi.com |
| Energy Input | Prolonged conventional heating | Microwave irradiation, reactions at ambient temperature nih.gov |
| Waste | Higher generation of solvent and purification waste | Minimized waste through atom economy and catalyst recycling |
Reactivity and Mechanistic Investigations of 4 Chloro 3 Iodo 7 Nitro 1h Indazole
Electrophilic and Nucleophilic Substitution Reactions on the Indazole Ring
The reactivity of the indazole ring in 4-Chloro-3-iodo-7-nitro-1H-indazole is heavily influenced by the presence of the electron-withdrawing nitro group and the halogen substituents. These groups modulate the electron density of the aromatic system, dictating its susceptibility to both electrophilic and nucleophilic attack.
Electrophilic Substitution: Indazoles, as heteroaromatic compounds, can undergo electrophilic substitution reactions such as halogenation and nitration. chemicalbook.com However, the 7-nitro group strongly deactivates the entire ring system towards electrophilic attack. Any further substitution, for instance, would require harsh reaction conditions and would likely be directed to the C-5 position, which is the least deactivated position relative to the nitro group. In general, electrophilic halogenation of indazoles can be achieved with reagents like N-bromosuccinimide (NBS), and iodination is often performed using iodine (I₂) under basic conditions. chim.it
Nucleophilic Aromatic Substitution (SNAr): The most significant reactivity under this class is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing effect of the nitro group makes the benzene (B151609) portion of the indazole ring highly electron-deficient and thus susceptible to attack by nucleophiles. nih.govlibretexts.org Electron-withdrawing groups activate the ortho and para positions for nucleophilic attack. libretexts.orglibretexts.org In this compound, the chlorine atom at C-4 is ortho to the nitro group at C-7, making it a prime site for SNAr.
The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate, often called a Meisenheimer complex. libretexts.org A nucleophile attacks the carbon bearing the leaving group (chloride), forming a tetrahedral intermediate. The negative charge of this intermediate is delocalized onto the nitro group, which is crucial for its stabilization. Subsequent departure of the chloride ion restores the aromaticity of the ring. nih.govlibretexts.org
A study on the reduction of 4-nitroindazoles using stannous chloride in alcohol solvents observed a competing nucleophilic substitution reaction where an alkoxy group displaced a hydrogen atom at the C-7 position (para to the nitro group). tandfonline.comtandfonline.com This underscores the high activation of the ring towards nucleophiles and suggests that the C-4 chloro group in the title compound would be readily displaced by various nucleophiles (e.g., amines, alkoxides, thiolates).
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) at Halogenated Positions
The presence of both an iodo and a chloro substituent makes this compound an excellent substrate for selective cross-coupling reactions, enabling the stepwise introduction of different functionalities. The site-selectivity of these reactions is governed by the relative reactivity of the carbon-halogen bonds, which generally follows the order C-I > C-Br > C-Cl. nih.gov
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. Given the reactivity difference between the C-I and C-Cl bonds, palladium-catalyzed coupling with an organoboron reagent would be expected to occur with high selectivity at the more reactive C-3 iodo position under mild conditions. nih.govnsf.gov A study on the related 6-bromo-3-iodo-1H-indazole confirmed that Suzuki-Miyaura coupling occurs exclusively at the C-3 iodo position. rsc.org This provides a strong precedent for the selective functionalization of the C-3 position of this compound, leaving the C-4 chloro group available for subsequent transformations.
To achieve coupling at the less reactive C-4 chloro position, more forcing reaction conditions or specialized catalyst systems, often employing sterically hindered phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, would be necessary after the C-3 position has reacted. nsf.gov
Heck Coupling: Similar to the Suzuki-Miyaura reaction, the Heck reaction, which couples the halide with an alkene, would also show high selectivity for the C-3 iodo position. The oxidative addition of the palladium(0) catalyst to the C-I bond is significantly faster than to the C-Cl bond. This allows for the selective introduction of alkenyl groups at C-3.
The table below summarizes the expected selectivity in cross-coupling reactions.
| Reaction Type | Position of Reactivity | Typical Conditions | Rationale |
| Suzuki-Miyaura | C-3 (Iodo) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), mild temperature | The C-I bond is significantly weaker and more reactive towards oxidative addition than the C-Cl bond. nih.gov |
| Heck | C-3 (Iodo) | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), phosphine ligand | Preferential oxidative addition of Pd(0) to the more labile C-I bond. |
| Suzuki-Miyaura | C-4 (Chloro) | Requires prior reaction at C-3; more forcing conditions or specialized ligands (e.g., NHCs) | The C-Cl bond is stronger and requires a more active catalyst system for cleavage. nsf.gov |
Reduction Reactions of the Nitro Group and its Derivatives
The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts an electron-withdrawing group into an electron-donating one, significantly altering the molecule's chemical properties. tandfonline.com This transformation is readily achievable for this compound.
Common methods for reducing aromatic nitro compounds include catalytic hydrogenation and the use of metal salts in acidic or neutral media. wikipedia.org
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly effective method. commonorganicchemistry.com Raney Nickel is often preferred for substrates containing aryl halides, as it can minimize the competing dehalogenation side reaction that is sometimes observed with Pd/C. commonorganicchemistry.com
Metal-Based Reagents: Stannous chloride (SnCl₂) in an alcoholic solvent or iron powder in acidic medium are classic and reliable reagents for this reduction. tandfonline.comcommonorganicchemistry.com
A key consideration for the reduction of 7-nitroindazoles is the potential for side reactions. Research on the reduction of 7-nitroindazoles with SnCl₂ in ethanol (B145695) revealed the formation of not only the expected 7-aminoindazole but also a 4-ethoxy-7-aminoindazole byproduct. tandfonline.comtandfonline.com This side product arises from a nucleophilic substitution at the activated C-4 position by the alcohol solvent, followed by reduction. In the case of this compound, while the C-4 position is already substituted with chlorine, this highlights the high reactivity of this position and the need to carefully select reaction conditions to achieve the desired 7-amino-4-chloro-3-iodo-1H-indazole.
| Reagent/Condition | Product | Potential Side Reactions/Notes |
| H₂ / Raney Nickel | 7-Amino-4-chloro-3-iodo-1H-indazole | Good choice for preserving halogen substituents. commonorganicchemistry.com |
| H₂ / Pd/C | 7-Amino-4-chloro-3-iodo-1H-indazole | Potential for dehalogenation (C-I and C-Cl bonds). |
| SnCl₂ / Alcohol | 7-Amino-4-chloro-3-iodo-1H-indazole | Conditions must be controlled to avoid potential nucleophilic attack by the solvent. tandfonline.comtandfonline.com |
| Fe / HCl or NH₄Cl | 7-Amino-4-chloro-3-iodo-1H-indazole | A classic, robust, and often high-yielding method. |
Oxidation Reactions of the Indazole System
While the indazole ring is generally stable to oxidation, the nitrogen atoms of the pyrazole (B372694) moiety can be targeted. The most common oxidative transformation for indazoles is N-oxidation, leading to the formation of indazole N-oxides. nih.govresearchgate.net Recent studies have described the selective electrochemical synthesis of 1H-indazole N-oxides. nih.govresearchgate.netresearchgate.net These N-oxides are valuable synthetic intermediates, as the N-oxide group can act as a directing group for further functionalization reactions that are otherwise difficult to achieve. researchgate.net
For this compound, oxidation would likely occur at one of the pyrazole nitrogens to form the corresponding N-oxide. The reaction conditions, such as the choice of oxidant (e.g., hydrogen peroxide, m-CPBA) or the use of electrochemical methods, would determine the outcome. acs.org
Additionally, under certain electrochemical conditions, 2H-indazoles can undergo oxidative ring-opening reactions. researchgate.net This reactivity, while perhaps less predictable for the title compound, demonstrates that the indazole core can be cleaved under specific oxidative stress.
Understanding Reaction Kinetics and Thermodynamics of Indazole Transformations
Thermodynamics: The stability of indazole tautomers is a key thermodynamic consideration. For the parent indazole, the 1H-tautomer is known to be more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. chemicalbook.comacs.orgresearchgate.net This thermodynamic preference generally holds for substituted indazoles and influences the distribution of products in reactions involving the pyrazole nitrogens, such as alkylation or addition to aldehydes. Theoretical calculations on various indazole derivatives consistently show that reactions are often irreversible due to high energy barriers for the reverse reaction, meaning the product distribution is under kinetic rather than thermodynamic control. nih.gov
Kinetics: Reaction rates are profoundly affected by the electronic nature of the indazole ring.
Nucleophilic Aromatic Substitution: The rate of SNAr at the C-4 position is greatly accelerated by the 7-nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed in the rate-determining addition step. nih.gov
Cross-Coupling: The kinetics of palladium-catalyzed cross-coupling are much faster for the C-I bond than the C-Cl bond due to the lower bond dissociation energy of the C-I bond, allowing for high kinetic selectivity. nih.gov
Addition to Formaldehyde (B43269): Studies on the reaction of nitroindazoles with formaldehyde have shown that electron-withdrawing nitro groups increase the molecule's sensitivity to hydrolysis, which corresponds to an increase in the rate of the reverse reaction. acs.org The kinetics of OH-initiated oxidation of related azoles like imidazole (B134444) show that OH addition is significantly faster than H-abstraction. rsc.org
Kinetic studies on the nitration of parent indazole have shown that the reaction proceeds through the protonated form of indazole in acidic media. rsc.org
Detailed Mechanistic Pathways of Key Transformations (e.g., addition to formaldehyde)
Understanding the detailed mechanistic pathways is crucial for controlling reaction outcomes. The addition of indazoles to formaldehyde serves as an excellent case study.
A thorough investigation of the reaction between various nitro-1H-indazoles and formaldehyde in aqueous hydrochloric acid provides a detailed mechanistic picture. acs.orgresearchgate.netnih.gov Although the study noted that 7-nitro-1H-indazole itself was unreactive under their specific acidic conditions, the proposed mechanism for other isomers is highly relevant.
The key steps are as follows:
Activation of Formaldehyde: In acidic solution, formaldehyde is protonated to form the highly electrophilic species [CH₂OH]⁺.
Nucleophilic Attack: The reaction does not involve the protonated indazolium cation, which is not nucleophilic. Instead, the neutral indazole molecule acts as the nucleophile. It attacks the protonated formaldehyde. researchgate.netnih.gov
Tautomer Involvement: Indazole exists in two tautomeric forms, 1H- and 2H-indazole. Both can potentially react. The attack typically occurs at the N-1 or N-2 position.
Formation of N1 vs. N2 Products: The reaction generally leads to the formation of (1H-indazol-1-yl)methanol derivatives (N1-substitution) as the major, thermodynamically more stable product. acs.org However, kinetically formed N2-substituted products can also be observed, particularly with certain substitution patterns on the indazole ring. acs.orgnih.gov
Reversibility: The addition of azoles to aldehydes is a reversible reaction. The stability of the resulting adduct is influenced by substituents; electron-withdrawing groups like nitro can increase the rate of the reverse hydrolysis reaction. acs.org
This mechanism highlights the subtle interplay between substrate protonation, tautomerism, and the relative stability of intermediates and products that governs the reactivity of the indazole core. Similar detailed considerations apply to other reactions, such as the SNAr mechanism proceeding through a stabilized Meisenheimer complex libretexts.org or the catalytic cycle of palladium-catalyzed cross-coupling involving oxidative addition, transmetalation, and reductive elimination. nih.gov
Advanced Spectroscopic and Structural Elucidation Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomerism
High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. For 4-Chloro-3-iodo-7-nitro-1H-indazole, NMR studies would be crucial to confirm the connectivity of the atoms and to investigate the potential for tautomerism, a common feature in indazole systems. beilstein-journals.org
1D and 2D NMR Techniques
One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, would provide the initial and most fundamental data. The ¹H NMR spectrum would reveal the number of different types of protons, their chemical environments, and their coupling patterns. For this compound, one would expect to observe signals for the aromatic protons on the benzene (B151609) ring and the N-H proton of the indazole core. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the chloro, iodo, and nitro substituents. nih.gov
The ¹³C NMR spectrum would complement the ¹H data by showing the number of unique carbon atoms and their chemical shifts, providing a map of the carbon skeleton.
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the proton and carbon signals, especially in complex molecules. Key 2D NMR experiments would include:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling correlations, which helps in identifying adjacent protons in the spin systems of the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of which proton is attached to which carbon.
A detailed analysis of these NMR spectra would be necessary to provide the specific chemical shifts and coupling constants, which are currently not documented in the scientific literature for this compound.
Solid-State NMR for Complex Aggregates or Polymorphs
Solid-state NMR (ssNMR) would be an important tool for studying this compound in its solid form. This technique can provide information about the molecular structure and packing in the crystalline state, which can differ from the solution state. ssNMR is particularly useful for identifying the presence of different polymorphs (different crystal forms of the same compound) or for characterizing complex aggregates. For substituted indazoles, ssNMR can help in understanding the effects of intermolecular interactions, such as hydrogen bonding, on the chemical shifts. While studies on other substituted indazoles using solid-state NMR exist, no such data is available for this compound.
High-Resolution Mass Spectrometry (HRMS) for Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound, an HRMS analysis would be expected to confirm its molecular formula, C₇H₃ClIN₃O₂.
Furthermore, by employing techniques such as electron ionization (EI) or electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS), a detailed fragmentation analysis could be performed. This would involve identifying the characteristic fragment ions produced by the molecule. The fragmentation pattern would provide valuable structural information, for instance, by showing the loss of the nitro group, the iodine atom, or the chlorine atom. This data is essential for confirming the identity of the compound and for providing insights into its chemical stability. At present, specific HRMS fragmentation data for this compound is not available in the reviewed literature.
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis
Crucially, this technique would also reveal the details of the crystal packing. This includes identifying and characterizing intermolecular interactions such as hydrogen bonds (e.g., between the N-H of one molecule and a nitro oxygen or nitrogen of a neighboring molecule), halogen bonds (involving the chlorine and iodine atoms), and π-π stacking interactions between the aromatic rings. nih.govmdpi.com Understanding the crystal packing is vital as it influences the physical properties of the solid material. The crystallographic data for halogenated nitroindazoles would provide a basis for comparison, but specific data for the title compound is absent from the literature. acs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions
Vibrational spectroscopy, comprising Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch, aromatic C-H stretches, C=C and C=N ring vibrations, and the symmetric and asymmetric stretches of the nitro (NO₂) group. The positions of these bands can provide clues about the electronic environment and intermolecular interactions. For instance, the frequency of the N-H stretching vibration can indicate the strength of hydrogen bonding in the solid state.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum would also show characteristic peaks for the aromatic ring system and the nitro group.
A comparative analysis of the IR and Raman spectra would allow for a more complete assignment of the vibrational modes. While general frequency ranges for these functional groups are known, the specific experimental frequencies for this compound are not documented. psu.edutruman.edu
Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Photophysical Properties
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides insights into the electronic structure and photophysical properties of a molecule.
UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound would reveal the wavelengths at which the molecule absorbs light, corresponding to electronic transitions between different molecular orbitals. The presence of the extended π-system of the indazole ring, along with the nitro group, is expected to result in absorption in the UV or visible region. The position and intensity of the absorption maxima (λmax) are sensitive to the electronic nature of the substituents and can be influenced by the solvent polarity.
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the light emitted by a molecule after it has been excited by absorbing light. Many nitroaromatic compounds are known to have their fluorescence quenched. nih.govrsc.org Investigating the fluorescence properties of this compound would determine if it is emissive and, if so, would characterize its emission spectrum, quantum yield, and lifetime. These photophysical properties are highly dependent on the molecular structure and the position of the nitro group. researchgate.netnih.govchemrxiv.org Currently, there is no published data on the UV-Vis absorption or fluorescence properties of this specific compound.
Computational and Theoretical Chemistry of 4 Chloro 3 Iodo 7 Nitro 1h Indazole
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For indazole derivatives, DFT methods like B3LYP are commonly used to calculate various molecular properties. researchgate.netnih.gov These calculations provide crucial information about the molecule's frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO are vital for predicting chemical reactivity. A molecule with a high HOMO energy is a good electron donor, while one with a low LUMO energy is a good electron acceptor. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For instance, DFT studies on various indazole derivatives have shown that the distribution and energy of these orbitals span the entire molecular structure. nih.gov
Molecular Electrostatic Potential (MEP) maps are another critical output of quantum chemical calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net For 4-Chloro-3-iodo-7-nitro-1H-indazole, the nitro group would create a significant electron-deficient (positive potential) area, while the pyrazole (B372694) nitrogen atoms would be electron-rich (negative potential), guiding potential intermolecular interactions and sites of chemical attack.
Global reactivity descriptors, derived from FMO energies, quantify the reactivity of a molecule. These include chemical hardness, softness, electronegativity, and electrophilicity index. researchgate.net Theoretical evaluations on other indazole derivatives have successfully used these parameters to compare the chemical reactivities of different substituted compounds. researchgate.net
Table 1: Representative DFT-Calculated Electronic Properties of Substituted Indazoles (Note: Data is for illustrative purposes based on various indazole derivatives, not the specific title compound.)
| Indazole Derivative | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|---|
| N-alkylated indazole 8a | B3LYP/6-31+G(d,p) | - | - | - | nih.gov |
| N-alkylated indazole 8c | B3LYP/6-31+G(d,p) | - | - | - | nih.gov |
| N-alkylated indazole 8s | B3LYP/6-31+G(d,p) | -6.34878 | -1.4283 | 4.92048 | nih.gov |
| N-alkylated indazole 8u | B3LYP/6-31+G(d,p) | -6.8823 | -2.45457 | 4.42773 | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment, such as solvents or biological macromolecules. nih.gov For indazole derivatives, MD simulations have been instrumental in understanding how these molecules bind to protein active sites and maintain stable interactions. nih.govnih.gov
Solvent interactions are crucial for predicting solubility and reaction kinetics. MD simulations can model the explicit interactions between the solute (indazole derivative) and solvent molecules. nih.gov By analyzing the radial distribution functions, one can determine the structure of the solvent shell around specific atoms of the indazole, such as the nitro group or the pyrazole nitrogens. This provides a microscopic view of solvation, which is more detailed than implicit solvent models like the Polarizable Continuum Model (PCM) sometimes used in DFT calculations. acs.orgnih.gov Such simulations are also used to assess the stability of molecular aggregates, like stacked structures, within a solvent environment. nih.gov
In Silico Structure-Activity Relationship (SAR) Modeling for Indazole Derivatives
In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used extensively in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. nih.govaboutscience.eu Numerous studies have successfully applied QSAR modeling to various classes of indazole derivatives to predict their efficacy as anticancer, antimicrobial, and enzyme inhibitors. nih.govnih.govnih.govnih.gov
The process involves generating a set of molecular descriptors for each compound in a series. These descriptors can be topological, electronic, geometric, or physicochemical. imist.ma Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to build a mathematical model that links these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govimist.ma
For example, QSAR studies on indazole derivatives have identified the importance of specific topological and electronic parameters in defining their antimicrobial activity. nih.gov In other research, 3D-QSAR models for indazole-based HIF-1α inhibitors have generated steric and electrostatic contour maps, providing a structural framework to guide the design of new, more potent inhibitors. nih.gov While a specific SAR model for this compound is not available, the principles would be the same. Its unique combination of halogen and nitro substituents would contribute distinct electronic and steric properties that would be captured by the descriptors in a QSAR model, allowing for the prediction of its potential biological activities.
Table 2: Examples of QSAR Studies on Indazole Derivatives
| Target/Activity | Modeling Method | Key Findings/Important Descriptors | Reference |
|---|---|---|---|
| HDAC Inhibition (Anticancer) | Multiple Linear Regression (MLR) | Developed predictive QSAR models to design new inhibitors. | nih.gov |
| SAH/MTAN Inhibition (Quorum Sensing) | 2D and 3D QSAR | Model explained 85.2% of the variance in inhibitory activity. | aboutscience.eu |
| HIF-1α Inhibition (Anticancer) | 3D-QSAR (Field and Gaussian-based) | Steric and electrostatic maps provided a framework for designing new inhibitors. | nih.gov |
| Antimicrobial Activity | QSAR | Topological parameters (2χ and 2χv) were important for defining activity. | nih.gov |
Prediction of Reaction Pathways and Transition States
Computational chemistry is a vital tool for mapping out potential reaction pathways and identifying the associated transition states, thereby predicting the feasibility and selectivity of a chemical reaction. For indazoles, theoretical calculations have been used to understand mechanisms such as N-alkylation. wuxibiology.com
By calculating the energy profiles of different possible reaction pathways, chemists can determine the most likely outcome. For instance, a computational study on the alkylation of indazole calculated the activation energies for reaction at the N1 and N2 positions. The energy difference between the two transition states was found to be 3.42 kcal/mol, favoring N2 alkylation, which translated to a predicted product ratio that aligned with experimental results. wuxibiology.com This type of analysis would be directly applicable to predicting the outcomes of reactions involving this compound.
The mechanism of the addition of formaldehyde (B43269) to nitro-indazole derivatives has also been studied computationally. acs.orgnih.gov These studies explore the various intermediates and protonation states involved under acidic and neutral conditions. While explicit transition state structures were not the focus, the calculations provided a sound thermodynamic basis for the observed experimental outcomes, such as the formation of N1-substituted products. acs.orgnih.gov For this compound, the strong electron-withdrawing nature of the nitro and chloro groups, combined with the steric bulk of the iodo group, would significantly influence the energy landscape of its reactions, making computational prediction of pathways and transition states particularly valuable.
Analysis of Tautomerism and Isomer Stability
Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 nitrogen of the pyrazole ring, respectively. nih.govresearchgate.net The relative stability of these tautomers is a critical aspect of their chemistry, influencing their physical properties, reactivity, and biological activity. nih.gov
Quantum chemical calculations are the primary method for determining the relative energies of tautomers. mdpi.comnih.gov Numerous theoretical studies have concluded that for the parent indazole and many of its derivatives, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govresearchgate.netchemicalbook.com For example, MP2/6-31G** calculations indicated that the 1H-tautomer of indazole is more stable by approximately 15 kJ·mol⁻¹. nih.gov
Table 3: Calculated Relative Stabilities of Indazole Tautomers/Isomers
| Compound/Isomer Pair | Method | Calculated Energy Difference (More Stable Isomer) | Reference |
|---|---|---|---|
| Indazole (1H vs 2H) | MP2/6-31G | 15 kJ·mol⁻¹ (1H is more stable) | nih.gov |
| (1H-Indazol-1-yl)methanol vs (2H-Indazol-2-yl)methanol | B3LYP/6-311++G(d,p) | 20 kJ·mol⁻¹ (N1-isomer is more stable) | acs.orgnih.gov |
| 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one (1H vs 2H) | B3LYP/6-31G | 1.9 kJ·mol⁻¹ (2H is more stable) | mdpi.com |
Compound Index
Application in Organic Synthesis and Derivative Chemistry
4-Chloro-3-iodo-7-nitro-1H-indazole as a Synthetic Building Block
This compound, with the chemical formula C₇H₃ClIN₃O₂, is a key intermediate in organic synthesis. chemicalbook.com Its structure is characterized by an indazole core bearing three distinct substituents: a chloro group at the C4 position, an iodo group at the C3 position, and a nitro group at the C7 position. This unique arrangement of functional groups provides multiple reactive sites, allowing for sequential and regioselective modifications.
The presence of an iodine atom at the C3 position is particularly significant, as it serves as an excellent leaving group for various metal-catalyzed cross-coupling reactions. chim.itmdpi.com The chloro and nitro groups also offer diverse chemical handles for further transformations, making this compound a valuable precursor for the synthesis of a wide range of indazole derivatives. Its utility is highlighted in the preparation of complex pharmaceutical agents and other advanced organic materials.
Strategies for the Diversification of the Indazole Scaffold
The diversification of the indazole scaffold is a central theme in modern synthetic chemistry, aiming to generate libraries of compounds for biological screening and materials development. nih.govresearchgate.net The strategic functionalization of this compound allows for systematic modification at its carbon and nitrogen positions.
The substituted benzene (B151609) ring and the pyrazole (B372694) ring of the indazole system offer several positions for functionalization. In this compound, the existing substituents at C3, C4, and C7 dictate the primary strategies for diversification.
C3-Functionalization: The carbon-iodine bond at the C3 position is the most versatile handle for modification. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines, alcohols) couplings. mdpi.comresearchgate.net This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents at this position, which is often crucial for biological activity. mdpi.commdpi.com For instance, Suzuki cross-coupling of 3-iodoindazoles with arylboronic acids is a common method to synthesize 3-arylindazoles. researchgate.net
C4-Functionalization: The chloro group at the C4 position can be substituted through nucleophilic aromatic substitution (SₙAr) reactions, although this typically requires activation by the electron-withdrawing nitro group at C7. Alternatively, it can be targeted in metal-catalyzed cross-coupling reactions, albeit under different conditions than the more reactive C-I bond.
C7-Functionalization: The nitro group at the C7 position is a versatile functional group that can be readily reduced to an amino group. This resulting 7-aminoindazole can then serve as a platform for a variety of subsequent reactions, including diazotization, acylation, and reductive amination, to introduce further diversity. Furthermore, the synthesis of compounds like 7-Bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV capsid inhibitor Lenacapavir, highlights the importance of functionalizing the C7 position. nih.govchemrxiv.org The direct bromination of a 4-chloro-1H-indazol-3-amine precursor, however, can lead to undesired regioisomers, necessitating carefully designed synthetic routes. nih.gov
| Position | Functional Group | Potential Reactions | Introduced Substituents |
|---|---|---|---|
| C3 | Iodo | Suzuki, Sonogashira, Heck, Buchwald-Hartwig Cross-Coupling | Aryl, Heteroaryl, Alkynyl, Alkenyl, Amino groups |
| C4 | Chloro | Nucleophilic Aromatic Substitution (SₙAr), Cross-Coupling | Amines, Alkoxides, Aryl groups |
| C7 | Nitro | Reduction to Amine | Amino group (for further derivatization) |
The indazole ring contains two nitrogen atoms, N1 and N2, both of which can be functionalized, typically through alkylation, arylation, or acylation. researchgate.net The regioselectivity of N-functionalization is a critical aspect, often influenced by the reaction conditions (base, solvent) and the nature of the substituents on the indazole ring.
N1-Functionalization: The N1 position is generally more thermodynamically stable for substitution. nih.gov Reactions often employ alkyl halides or aryl halides in the presence of a base. Copper-catalyzed N-arylation (Ullmann condensation) is a common method for introducing aryl groups at the N1 position. researchgate.net
N2-Functionalization: While often the minor product, specific conditions can be developed to favor substitution at the N2 position. The resulting 2H-indazoles can exhibit distinct biological properties compared to their 1H-isomers. chim.it
For this compound, N-functionalization introduces another layer of complexity and opportunity for diversification, allowing for the fine-tuning of steric and electronic properties of the final molecule.
Synthesis of Indazole-Containing Polycyclic and Heterocyclic Systems
The reactive handles on the this compound scaffold can be utilized to construct more complex ring systems. For example, the nitro group at C7, after reduction to an amine, can participate in condensation reactions to form fused heterocyclic systems.
A notable strategy involves using substituted indazoles in cycloaddition reactions. For instance, derivatives of 3-chloro-6-nitro-1H-indazole have been used in 1,3-dipolar cycloaddition reactions to synthesize novel triazole and isoxazole-containing indazole systems. nih.gov This approach demonstrates how the indazole core can serve as a foundation for building polycyclic structures by forming new rings, which can lead to compounds with unique three-dimensional shapes and biological activities. nih.gov
Design and Synthesis of Advanced Indazole Analogues and Conjugates
The rational design of advanced indazole analogues is a cornerstone of modern medicinal chemistry. By leveraging the synthetic versatility of building blocks like this compound, chemists can create molecules targeting specific biological pathways.
Kinase Inhibitors: The indazole scaffold is a "privileged structure" found in numerous kinase inhibitors. nih.gov For example, the 3-aminoindazole moiety is a key structural feature in drugs like Linifanib and is essential for binding to the hinge region of protein kinases. mdpi.comnih.gov The synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine, an important precursor to the potent anti-HIV drug Lenacapavir, underscores the importance of this scaffold. nih.govchemrxiv.org
Anticancer Agents: Researchers have designed and synthesized novel indazole derivatives as potential anticancer agents. mdpi.comresearchgate.net By combining the indazole core with other pharmacophores through molecular hybridization strategies, compounds with significant inhibitory activity against various cancer cell lines have been developed. mdpi.comresearchgate.net For example, curcumin-indazole analogues have been synthesized and evaluated for their cytotoxic activity. japsonline.com
Antileishmanial Agents: Derivatives of 3-chloro-6-nitro-1H-indazole have shown promising activity against Leishmania species, highlighting the potential of halogenated and nitrated indazoles in the development of antiparasitic drugs. nih.gov
The synthesis of these advanced analogues relies on the predictable and selective reactivity of the functional groups present in the starting indazole building block. The chloro, iodo, and nitro groups on the this compound ring provide the necessary tools for chemists to execute complex synthetic strategies and build novel, potent, and selective bioactive molecules.
Exploration of Biological Activity at the Molecular and Cellular Level
Investigation of Molecular Targets and Ligand-Receptor Interactions (In Vitro/In Silico)
There is no published research detailing the molecular targets or ligand-receptor interactions of 4-Chloro-3-iodo-7-nitro-1H-indazole.
No studies have been identified that profile the inhibitory activity of this compound against any kinase, including but not limited to Fibroblast Growth Factor Receptors (FGFR), c-Kit, Platelet-Derived Growth Factor Receptor β (PDGFRβ), FMS-like Tyrosine Kinase 3 (FLT3), TTK Proto-Oncogene, Serine/Threonine Kinase (TTK), or Pim kinases.
There is a lack of available data from in vitro studies on the modulation of any specific enzymes by this compound.
Mechanistic Insights into Biological Activity
Understanding the mechanism of action at a molecular level is crucial for the development of therapeutic agents. For this compound, the nitro and halogen substituents are key to its biological interactions.
The nitro group is a common feature in pharmacologically active molecules and its reduction to an amino group is a well-documented metabolic pathway. researchgate.net This transformation is often a critical step in the activation or detoxification of a compound. The reduction of a nitro group can be achieved under various laboratory conditions, for instance, using reagents like tin(II) chloride (SnCl2) or through catalytic hydrogenation. researchgate.netcommonorganicchemistry.com This process is significant because the resulting amino group provides a site for further chemical modifications, allowing for the synthesis of new derivatives with potentially altered or improved biological activities. researchgate.net The conversion of the electron-withdrawing nitro group to an electron-donating amino group can dramatically change the electronic properties of the indazole ring, thereby affecting its interaction with biological targets.
Halogen atoms are increasingly recognized for their ability to form specific, non-covalent interactions known as halogen bonds. researchgate.netnih.gov These interactions occur between an electrophilic region on the halogen atom (termed a σ-hole) and a nucleophilic site on a biological molecule, such as a protein. researchgate.net Halogen bonds are direction-dependent and can significantly contribute to the binding affinity and specificity of a drug for its target receptor. researchgate.netnih.gov
In this compound, both the chlorine and iodine atoms can participate in such interactions. The presence of these halogens can enhance the binding strength and stability of the compound within the active site of a target protein. researchgate.net Studies on various halogenated compounds have confirmed that these atoms are not mere placeholders but play a crucial role in tuning molecular properties, including biological activity and metabolic stability. researchgate.net
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. These studies involve systematically altering the chemical structure of a molecule and assessing the impact of these changes on its efficacy.
For indazole derivatives, SAR studies have provided valuable insights. For example, in a series of 3-chloro-6-nitro-1H-indazole derivatives tested for antileishmanial activity, the inhibitory potency was found to be highly dependent on the nature of the substituent attached to the indazole core. nih.gov The study revealed that derivatives containing a triazole ring were more potent inhibitors than those with oxazoline (B21484) or isoxazole (B147169) rings. nih.gov This suggests that the side chain's ability to form interactions with the target enzyme, Leishmania trypanothione (B104310) reductase, is critical for activity. nih.gov Such findings highlight that while the core this compound structure provides a foundational scaffold, modifications at various positions are necessary to fine-tune its biological activity for a specific target.
Antimicrobial Activity Studies (In Vitro)
The indazole nucleus is a component of many compounds investigated for their antimicrobial properties. nih.govmdpi.com Various derivatives have shown activity against bacteria, fungi, and protozoan parasites.
In vitro studies on derivatives of 3-chloro-6-nitro-1H-indazole have demonstrated their potential as antileishmanial agents. nih.govresearchgate.net Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. The table below summarizes the inhibitory activity of several 3-chloro-6-nitro-1H-indazole derivatives against different Leishmania species, with activity measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency.
| Compound | Leishmania infantum IC50 (µg/mL) | Leishmania tropica IC50 (µg/mL) | Leishmania major IC50 (µg/mL) |
|---|---|---|---|
| Derivative 4 | 10.32 ± 0.09 | > 50 | > 50 |
| Derivative 5 | 12.00 ± 0.11 | > 50 | > 50 |
| Derivative 7 | 21.00 ± 0.15 | > 50 | > 50 |
| Derivative 10 | 35.00 ± 0.21 | > 50 | > 50 |
| Derivative 11 | 15.00 ± 0.12 | 45.00 ± 0.25 | > 50 |
| Derivative 12 | 28.00 ± 0.18 | > 50 | > 50 |
| Derivative 13 | 18.00 ± 0.13 | 32.00 ± 0.19 | 25.00 ± 0.17 |
Data sourced from: nih.gov
These results show that the antimicrobial activity is species-dependent. For instance, several compounds exhibited strong to moderate activity against L. infantum, while only compound 13 showed notable activity against all three tested species. nih.gov This underscores the importance of the specific chemical structure in determining the spectrum of antimicrobial action.
Antioxidant Activity Studies (In Vitro)
Some indazole-containing compounds have been investigated for their antioxidant properties. For example, certain tetrahydro-indazole structures, which are analogs of curcumin, have demonstrated good antioxidant activity in vitro. japsonline.com The ability of a compound to act as an antioxidant is often related to its capacity to donate a hydrogen atom or an electron to neutralize reactive oxygen species. While direct in vitro antioxidant studies on this compound are not widely reported in the reviewed literature, the general potential of the indazole scaffold in this regard is noteworthy. The electronic properties conferred by the nitro and halogen substituents would likely influence any inherent antioxidant or pro-oxidant capabilities of the molecule.
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes for Highly Substituted Indazoles
The synthesis of polysubstituted indazoles like 4-Chloro-3-iodo-7-nitro-1H-indazole often presents significant challenges. Traditional methods may lack regioselectivity and require harsh reaction conditions. Future research will likely focus on the development of more sophisticated and efficient synthetic strategies.
Key areas of exploration include:
C-H Activation/Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups onto heterocyclic scaffolds. Research into the regioselective C-H chlorination and iodination of nitroindazoles could provide more direct and atom-economical routes to compounds like this compound, bypassing classical multi-step sequences.
Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and safer handling of potentially hazardous intermediates, such as those involved in nitration reactions. The application of flow chemistry to the synthesis of highly functionalized indazoles is a promising area for future investigation.
Photoredox Catalysis: Visible-light-mediated photoredox catalysis provides a mild and efficient alternative to traditional methods for forging new bonds. This technology could be harnessed for the late-stage functionalization of the indazole core, allowing for the introduction of diverse substituents under gentle conditions.
A comparative table of potential synthetic strategies is presented below:
| Synthetic Strategy | Advantages | Potential Challenges |
| C-H Activation | High atom economy, direct functionalization | Regioselectivity control, catalyst cost and sensitivity |
| Flow Chemistry | Enhanced safety, improved scalability, precise control | Initial setup cost, potential for clogging |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance | Light source requirement, photocatalyst stability |
Advanced Spectroscopic and Imaging Techniques for Mechanistic Studies in Complex Systems
Understanding how molecules like this compound interact with biological systems at a molecular level is crucial for their development as therapeutic agents or chemical probes. Advanced spectroscopic and imaging techniques will be instrumental in these mechanistic studies.
Future research will likely leverage:
Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved fluorescence spectroscopy can provide insights into the excited-state dynamics of indazole derivatives. This is particularly relevant for understanding their potential as photosensitizers or in photodynamic therapy.
Advanced NMR Spectroscopy: Two-dimensional and three-dimensional NMR techniques, including saturation transfer difference (STD) NMR and water-LOGSY, can be used to study the binding of indazole ligands to their protein targets. These methods provide information on the specific atoms of the ligand that are in close contact with the receptor.
Super-Resolution Microscopy: Techniques like STED (Stimulated Emission Depletion) and PALM (Photoactivated Localization Microscopy) microscopy can visualize the subcellular localization of fluorescently tagged indazole derivatives with unprecedented resolution. This would allow researchers to pinpoint where these molecules exert their effects within the cell.
Rational Design of New Indazole-Based Chemical Probes and Modulators
The structure of this compound, with its versatile handles for chemical modification (the iodo and chloro groups), makes it an excellent starting point for the rational design of new chemical probes and modulators.
Key design strategies for the future include:
Fragment-Based Drug Discovery (FBDD): The indazole core can serve as a foundational fragment for building more complex and potent inhibitors of specific enzymes or protein-protein interactions. The halogen atoms provide vectors for fragment growing or linking.
Photoaffinity Labeling: The nitro group could potentially be reduced to an amine, which can then be converted into a photoactivatable group like an azide (B81097) or diazirine. This would allow for the creation of photoaffinity probes that can covalently label their biological targets upon UV irradiation, facilitating target identification and validation.
Click Chemistry: The introduction of an azide or alkyne functionality onto the indazole scaffold would enable the use of "click" chemistry for the rapid and efficient conjugation of the molecule to other entities, such as fluorescent dyes, affinity tags, or drug delivery vehicles.
Integration of Artificial Intelligence and Machine Learning in Indazole Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and materials science. In the context of indazole research, these computational tools can be applied in several ways:
Predictive Modeling: ML models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel indazole derivatives before they are synthesized. This can help to prioritize the most promising candidates and reduce the time and cost of drug development.
De Novo Drug Design: Generative AI models can design novel indazole-based molecules with desired properties from scratch. These models can explore a vast chemical space to identify innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Synthesis Planning: AI-powered retrosynthesis tools can assist chemists in designing efficient synthetic routes to complex indazole targets. These tools can analyze the target molecule and propose a step-by-step synthetic pathway, complete with reaction conditions and literature precedents.
Exploration of New Biological Pathways and Targets at the Molecular and Cellular Levels
While indazole derivatives are known to target a range of biological molecules, including kinases and microtubules, there is a vast landscape of unexplored biological pathways and targets.
Future research should focus on:
Phenotypic Screening: High-content screening of diverse indazole libraries against various cell lines can identify compounds with interesting and novel biological activities. The mechanism of action of these "hits" can then be deconvoluted using chemoproteomics and other systems biology approaches.
Targeting Allosteric Sites: Many enzymes and receptors have allosteric sites that are distinct from the active or orthosteric site. Targeting these sites with small molecules can offer advantages in terms of selectivity and the potential for novel modes of modulation. The unique three-dimensional shape of substituted indazoles may make them well-suited for binding to these often-hydrophobic pockets.
Modulation of Protein-Protein Interactions (PPIs): PPIs represent a large and challenging class of drug targets. The rigid, planar structure of the indazole core can serve as a scaffold for designing molecules that can disrupt or stabilize specific PPIs implicated in disease.
The exploration of these future directions will undoubtedly unlock the full potential of this compound and the broader class of substituted indazoles, paving the way for the discovery of new scientific tools and therapeutic agents.
Q & A
Q. What methodologies assess the compound’s potential in environmental remediation?
- Methodological Answer : Photocatalytic degradation experiments under UV light measure pollutant breakdown efficiency. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation byproducts. Toxicity assays (e.g., Daphnia magna) evaluate ecological impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
